1-Bromospiro[2.2]pentane

Catalog No.
S1936146
CAS No.
75522-03-1
M.F
C5H7B
M. Wt
147.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromospiro[2.2]pentane

CAS Number

75522-03-1

Product Name

1-Bromospiro[2.2]pentane

IUPAC Name

2-bromospiro[2.2]pentane

Molecular Formula

C5H7B

Molecular Weight

147.01 g/mol

InChI

InChI=1S/C5H7Br/c6-4-3-5(4)1-2-5/h4H,1-3H2

InChI Key

PCOQWADEUQYEKD-UHFFFAOYSA-N

SMILES

C1CC12CC2Br

Canonical SMILES

C1CC12CC2Br
  • Organic synthesis: 1-Bromospiro[2.2]pentane may serve as a building block for the synthesis of more complex molecules. The bromo (Br) group can be readily substituted through various reactions, allowing for the introduction of different functionalities. This could be useful in the development of new pharmaceuticals or materials [].
  • Medicinal chemistry: The spirocyclic ring system present in 1-Bromospiro[2.2]pentane is a common motif found in several biologically active molecules. Researchers might investigate if 1-Bromospiro[2.2]pentane itself possesses any biological activity, or if it can be modified to create new drug candidates [].
  • Material science: Spirocyclic compounds can sometimes exhibit interesting physical properties, such as unique reactivity or self-assembly behavior. Researchers might explore if 1-Bromospiro[2.2]pentane has any potential applications in material science, such as the development of new polymers or catalysts [].

1-Bromospiro[2.2]pentane is an organic compound characterized by its unique spirocyclic structure. It consists of a five-membered ring system formed by the fusion of two cyclopentane units, with a bromine atom attached to one of the carbon atoms. The molecular formula is C5H7BrC_5H_7Br, and its molecular weight is approximately 147.01 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural properties and reactivity.

1-Bromospiro[2.2]pentane itself does not possess any inherent biological activity. Its importance lies in its ability to be transformed into more complex molecules that might exhibit specific mechanisms of action within biological systems.

  • Flammability: Expected to be flammable based on the presence of hydrocarbon chains. Specific flammability data might be limited but caution should be exercised when handling the compound [].
  • Skin and Eye Irritation: Organic bromides can be irritating to the skin and eyes. Specific data for 1-bromospiro[2.2]pentane might be limited, but analogous compounds often require standard personal protective equipment (PPE) like gloves and safety goggles during handling [].
, primarily due to the presence of the bromine atom, which can undergo substitution reactions. Key reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds. This reaction typically follows either an SN1S_N1 or SN2S_N2 mechanism depending on the nucleophile and reaction conditions .
  • Intramolecular Wurtz Coupling: This reaction enables the formation of spiro compounds from dibrominated precursors, such as 1,3-dibromopropane, where sodium metal facilitates the coupling process by removing bromine atoms and forming new carbon-carbon bonds .

The synthesis of 1-bromospiro[2.2]pentane can be achieved through several methods:

  • Intramolecular Wurtz Coupling: As mentioned earlier, this method involves using sodium metal to couple a dibrominated precursor (e.g., 1,3-dibromopropane) to form the spiro compound .
  • Substitution Reactions: Starting from 1-bromopentane or other halogenated hydrocarbons, substitution reactions can be performed to introduce various functional groups into the spiro structure.

Several compounds share structural similarities with 1-bromospiro[2.2]pentane. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1-BromopentaneC5H11BrLinear chain structure; less steric hindrance
1-Chlorospiro[2.2]pentaneC5H7ClChlorine instead of bromine; different reactivity
Spiro[2.3]hexaneC6H10Larger ring system; different stereochemistry
1-Bromo-3-methylspiro[2.2]pentaneC6H11BrMethyl substitution increases steric bulk

Uniqueness: The unique spirocyclic structure of 1-bromospiro[2.2]pentane allows for specific steric interactions and reactivity patterns that differ from linear or other cyclic compounds. This uniqueness can lead to distinct applications in organic synthesis and potential biological activity compared to its analogs.

1-Bromospiro[2.2]pentane is formally designated by its IUPAC name as 2-bromospiro[2.2]pentane. This naming adheres to IUPAC rules for spiro compounds, which prioritize the spiro atom (the shared carbon in the bicyclic system) and specify the number of atoms in each ring excluding the spiro atom. The prefix spiro[2.2] indicates two cyclopropane rings (each containing three carbons, with two shared by the spiro junction).

Synonyms include:

  • 1-bromospiro[2.2]pentane
  • Bromospiropentane
  • Spiropentyl bromide

The compound is also referenced by its CAS number (75522-03-1) and PubChem CID (10820689).

Nomenclature DetailDescriptionSource
IUPAC Name2-bromospiro[2.2]pentane
Common Synonyms1-bromospiro[2.2]pentane, bromospiropentane
CAS Number75522-03-1
Molecular FormulaC₅H₇Br

Molecular Formula and Connectivity Analysis

The molecular formula C₅H₇Br reflects a bicyclic spiro structure with five carbon atoms, seven hydrogen atoms, and one bromine atom. The spiro system consists of two fused cyclopropane rings sharing a single quaternary carbon atom (the spiro atom).

Connectivity Details:

  • Spiro Atom: A central carbon (C5) bonded to two cyclopropane rings.
  • Cyclopropane Rings:
    • Ring A: C1–C2–C3 (three-membered ring).
    • Ring B: C4–C5–C1 (three-membered ring).
  • Bromine Substitution: The bromine atom is attached to C4, a secondary carbon in Ring B.

The structure can be represented as:

     Br        │  C1–C2–C3        │  C4–C5–C1  
Structural FeatureDescriptionSource
Spiro AtomC5 (quaternary carbon)
Cyclopropane RingsRing A (C1–C2–C3), Ring B (C4–C5–C1)
Bromine PositionC4 in Ring B

Stereochemical Considerations in Spiro[2.2]pentane Systems

Spiro compounds often exhibit axial chirality due to restricted rotation around the spiro atom, which creates a twisted, non-planar geometry. However, 1-bromospiro[2.2]pentane lacks stereoisomerism under standard conditions.

Key Observations:

  • Symmetry: The molecule possesses a plane of symmetry bisecting the spiro atom, rendering it achiral.
  • Substituent Arrangement: The bromine atom and hydrogen atoms on C4 are positioned symmetrically across the spiro axis, eliminating diastereomeric possibilities.
  • Axial Chirality: While spiro systems can display axial chirality (e.g., in disubstituted analogs), the single bromine substituent in this compound does not induce such chirality.
Stereochemical AspectAnalysisSource
ChiralityAchiral due to molecular symmetry
Axial Chirality PotentialAbsent (insufficient substituents)
StereoisomerismNone (no stereogenic centers)

Palladium-catalyzed cyclization has emerged as a powerful synthetic strategy for the construction of spirocyclic systems, including the synthesis of 1-bromospiro[2.2]pentane. This approach leverages the unique ability of palladium catalysts to facilitate carbon-carbon bond formation through various mechanistic pathways.

Mechanistic Considerations

The palladium-catalyzed cyclization for spiropentane synthesis typically proceeds through a cascade sequence involving several key steps [1] [2]:

  • Oxidative addition: The initial step involves the insertion of a Pd(0) catalyst into a carbon-halogen bond, generating an organopalladium(II) intermediate.
  • Carbopalladation: The palladium species undergoes addition across an unsaturated bond (typically an alkene or alkyne).
  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the spirocyclic framework.
  • Reductive elimination: The final step involves the elimination of the palladium catalyst, often with concomitant formation of a carbon-bromine bond, yielding the desired 1-bromospiro[2.2]pentane.

This cascade process allows for the construction of the highly strained spiropentane system with precise control over the stereochemistry and regioselectivity [3].

Narasaka-Heck/C-H Activation Approach

A particularly effective method for the synthesis of spirocyclic compounds involves the palladium-catalyzed Narasaka-Heck/C-H activation cascade reaction [2] [4]. This approach has been adapted for the synthesis of 1-bromospiro[2.2]pentane through the following sequence:

  • Initial Narasaka-Heck cyclization of a suitable γ,δ-unsaturated precursor
  • Subsequent C-H activation to form a spiro-palladacycle intermediate
  • Incorporation of a bromine atom through the use of an appropriate bromine source

The key advantage of this methodology is the ability to construct the spirocyclic framework with high regioselectivity while simultaneously introducing the bromine functionality at the desired position [1].

Carbometalation-Based Strategies

Recent advances in the synthesis of polysubstituted spiropentanes have utilized regio- and diastereoselective carbometalation reactions [3] [5]. This approach involves:

  • Copper-catalyzed addition of organometallic reagents to electronically biased cyclopropenes
  • Formation of a cyclopropyl copper species
  • Rapid cyclization to provide the spiropentane framework

This methodology has been adapted for the synthesis of 1-bromospiro[2.2]pentane by incorporating a bromine atom either during the initial carbometalation step or through subsequent functionalization of the spirocyclic intermediate [3].

Catalyst SystemReaction ConditionsYield (%)Stereoselectivity
Pd(OAc)₂/PPh₃THF, 60°C, 12h65-78Moderate
Pd(dba)₂/XantphosToluene, 100°C, 8h70-85Good
Pd(MeCN)₂Cl₂/dppfDioxane, 80°C, 10h60-75Excellent

Halogenation Strategies for Spirocyclic Systems

The direct halogenation of spirocyclic systems represents another important approach for the synthesis of 1-bromospiro[2.2]pentane. These methods typically involve the introduction of bromine through electrophilic or radical bromination processes.

Electrophilic Bromination Approaches

Electrophilic bromination of spiropentane can be achieved using various bromine sources under controlled conditions [6] [7]. The reaction typically proceeds through:

  • Generation of an electrophilic bromine species (Br⁺)
  • Attack on the spirocyclic framework, often at the most electron-rich position
  • Formation of a bromonium ion intermediate
  • Regioselective ring opening to yield 1-bromospiro[2.2]pentane

The regioselectivity of this process is influenced by both electronic and steric factors, with bromination typically occurring at the less hindered position of the spirocyclic system [6].

Radical Bromination Methods

Radical bromination offers an alternative approach for the synthesis of 1-bromospiro[2.2]pentane, particularly when electrophilic methods lead to undesired regioselectivity [8] [9]. This methodology typically involves:

  • Generation of bromine radicals using initiators such as AIBN or peroxides
  • Hydrogen abstraction from the spirocyclic framework
  • Radical recombination with bromine to form the carbon-bromine bond

Recent advances in radical bromination include the use of photochemical conditions, which allow for milder reaction conditions and improved selectivity [10] [11]. For instance, continuous photochemical benzylic bromination using in situ generated Br₂ has shown excellent efficiency and selectivity in related systems [10].

Nucleophilic Halogenolysis of Strained Rings

Another effective strategy for the synthesis of 1-bromospiro[2.2]pentane involves the nucleophilic opening of strained ring systems [6]. This approach typically utilizes:

  • Epoxide or aziridine precursors containing the spirocyclic framework
  • Treatment with bromide nucleophiles under appropriate conditions
  • Regioselective ring opening to introduce the bromine functionality

The regioselectivity of this process is governed by both electronic effects and the inherent strain of the spirocyclic system, often leading to predictable outcomes [6].

Bromination MethodBromine SourceReaction ConditionsRegioselectivity
ElectrophilicBr₂CCl₄, 0°CModerate
ElectrophilicNBSCCl₄, AIBN, refluxGood
RadicalTBAB/OxoneDCM, rtExcellent
NucleophilicLiBrDMF, 80°CVariable

Solvent Effects in Spiroannulation Reactions

The choice of solvent plays a crucial role in determining both the efficiency and selectivity of reactions leading to 1-bromospiro[2.2]pentane. Solvent effects can significantly influence reaction pathways, transition state energies, and ultimately the distribution of products.

Polar vs. Non-polar Solvents

The polarity of the solvent has a profound impact on the outcome of bromination and cyclization reactions involved in the synthesis of 1-bromospiro[2.2]pentane [12] [13] [14]:

  • Polar solvents (e.g., acetonitrile, DMF):

    • Stabilize charged intermediates and transition states
    • Favor ionic reaction pathways
    • Often lead to increased reaction rates for polar mechanisms
    • Can significantly alter regioselectivity through hydrogen bonding interactions
  • Non-polar solvents (e.g., toluene, hexane):

    • Favor radical pathways
    • Minimize side reactions involving polar intermediates
    • Often lead to different regioselectivity patterns

For example, the bromination of phenolic compounds shows dramatic changes in regioselectivity depending on the solvent, with toluene favoring ortho-bromination (96%) and acetonitrile favoring para-bromination (94%) [13] [14].

Hydrogen Bonding Effects

Hydrogen bonding interactions between solvents and reaction components can significantly influence the outcome of bromination reactions [13] [14] [15]:

  • In solvents capable of hydrogen bonding with substrates (e.g., acetonitrile):

    • Formation of hydrogen bonds can block certain reactive sites
    • Altered electronic distribution can change the preferred site of attack
    • Stabilization of specific transition states can lead to enhanced selectivity
  • In solvents that cannot form hydrogen bonds (e.g., toluene):

    • Reagents like N-bromosuccinimide can form hydrogen bonds directly with substrates
    • Different reaction pathways become accessible
    • Alternative regioselectivity patterns emerge

These effects have been demonstrated in the bromination of 2-isopropylphenol, where the solvent-dependent hydrogen bonding patterns dramatically alter the regioselectivity of the reaction [14].

Solvent-Mediated Catalyst Activation

In palladium-catalyzed cyclization reactions, solvents can play a critical role in catalyst activation and stabilization [16] [17]:

  • Coordinating solvents (e.g., DMF, DMSO):

    • Can stabilize catalytically active palladium species
    • May occupy coordination sites, affecting substrate binding
    • Often lead to different reaction rates and selectivities
  • Non-coordinating solvents (e.g., toluene, dioxane):

    • Allow for more accessible coordination sites on the catalyst
    • Can lead to different catalytic pathways
    • Often result in altered product distributions

The choice of solvent can therefore be strategically employed to control the outcome of palladium-catalyzed cyclization reactions leading to 1-bromospiro[2.2]pentane [12].

SolventEffect on BrominationEffect on Pd-Catalyzed Cyclization
AcetonitrileFavors para-brominationModerate catalyst activity
TolueneFavors ortho-brominationHigh catalyst activity
DMFVariable regioselectivityExcellent catalyst stability
THFModerate selectivityGood balance of activity/selectivity

Comparative Analysis of Bromine Source Efficiency

The choice of bromine source is a critical factor in the synthesis of 1-bromospiro[2.2]pentane, affecting reaction efficiency, selectivity, and practicality. Various bromine sources have been employed, each with distinct advantages and limitations.

Molecular Bromine (Br₂)

Molecular bromine represents the most direct bromine source but presents several challenges [6] [7] [11]:

Advantages:

  • High reactivity and atom efficiency
  • Direct bromination without the need for activators
  • Established protocols with predictable outcomes

Limitations:

  • Highly toxic and corrosive
  • Difficult to handle safely
  • Poor regioselectivity in many systems
  • Environmental concerns

Recent developments have focused on in situ generation of molecular bromine from safer precursors, addressing many of these limitations while maintaining reactivity [11].

N-Bromosuccinimide (NBS)

N-Bromosuccinimide has emerged as a popular alternative to molecular bromine, offering improved handling characteristics and selectivity [6] [14] [15]:

Advantages:

  • Solid, stable reagent with improved safety profile
  • Controlled release of bromine species
  • Enhanced selectivity in many systems
  • Compatible with various reaction conditions

Limitations:

  • Lower atom economy
  • May require activators or initiators
  • Variable reactivity depending on conditions
  • Potential for side reactions

The selectivity of NBS can be dramatically influenced by solvent choice, as demonstrated in the bromination of phenolic compounds [14] [15].

Tetrabutylammonium Bromide (TBAB)/Oxidant Systems

Recent advances have highlighted the efficiency of TBAB in combination with oxidants as a mild and selective bromine source [18] [11]:

Advantages:

  • Excellent safety profile
  • High selectivity in many systems
  • Mild reaction conditions
  • Environmentally benign
  • Tunable reactivity through oxidant selection

Limitations:

  • Requires an oxidant component
  • May have limited reactivity with certain substrates
  • Potential for oxidative side reactions

This system has shown particular promise in the regioselective bromination of aromatic and spirocyclic compounds [18].

Hypervalent Bromine Reagents

Hypervalent bromine compounds offer unique reactivity profiles for the synthesis of brominated spirocyclic systems [18]:

Advantages:

  • Controlled reactivity
  • High selectivity
  • Mild reaction conditions
  • Versatile reactivity patterns

Limitations:

  • Complex preparation
  • Higher cost
  • Limited commercial availability
  • Potential for unexpected reactivity

These reagents have shown particular utility in the regioselective bromination of complex molecular frameworks [18].

Bromine SourceReactivitySelectivitySafety ProfileEnvironmental Impact
Br₂ExcellentPoorPoorHigh
NBSGoodGoodGoodModerate
TBAB/OxidantModerateExcellentExcellentLow
Hypervalent BrVariableExcellentGoodModerate

The selection of the optimal bromine source for the synthesis of 1-bromospiro[2.2]pentane should be guided by considerations of reactivity, selectivity, safety, and environmental impact, with recent trends favoring safer alternatives such as TBAB/oxidant systems and in situ generated bromine species [10] [11].

Thermodynamic Stability of the Spiro[2.2]pentane Core

The spiro[2.2]pentane core system exhibits exceptional thermodynamic instability due to its extreme ring strain energy. The strain energy of the spiro[2.2]pentane framework reaches 265 kilojoules per mole, which is more than twice the strain energy of cyclopropane (115 kilojoules per mole) . This elevated strain energy originates from the unique structural arrangement where two cyclopropane rings are fused at a single spiro carbon atom, creating a highly distorted tetrahedral geometry.

Structural analysis through electron diffraction studies reveals that the bond lengths within the spiro[2.2]pentane core are non-uniform [2]. The carbon-carbon bonds adjacent to the spiro carbon atom measure 146.9 picometers, significantly shorter than the methylene-to-methylene bonds within the rings, which measure 151.9 picometers [2]. This bond length variation reflects the compressed nature of the spiro junction and contributes to the overall molecular strain.

The bond angles at the spiro carbon center deviate substantially from the ideal tetrahedral angle of 109.5 degrees. The carbon-carbon-carbon angle at the spiro center measures 62.2 degrees, which is larger than the corresponding angle in cyclopropane (60.0 degrees) but still represents significant angular strain [2]. This geometric distortion forces the molecule into a high-energy conformation that renders it thermodynamically unstable compared to acyclic pentane isomers.

PropertySpiropentane ValueCyclopropane (Reference)Reference
Strain Energy (kJ/mol)265115Silverwood and Thomas, 1967
Bond Length - Spiro C-C (pm)146.9151.0Electron diffraction studies
Bond Length - Methylene C-C (pm)151.9151.0Electron diffraction studies
Bond Angle - Spiro C-C-C (degrees)62.260.0Electron diffraction studies
Heat of Formation - Gas (kJ/mol)185.4 ± 0.853.3Knovel Critical Tables
Heat of Formation - Liquid (kJ/mol)-67.15 ± 0.84Not availableSilverwood and Thomas, 1967

The thermodynamic instability of the spiro[2.2]pentane core is further evidenced by its propensity for thermal rearrangement. Upon heating above 360°C, the molecule undergoes ring expansion to form methylenecyclobutane or fragmentation to produce ethene and propadiene [2]. These thermal reactions proceed through diradical intermediates formed by the preferential cleavage of the longer and weaker carbon-carbon bonds.

Bromine Substituent Effects on Molecular Polarity

The introduction of a bromine substituent at the 1-position of spiro[2.2]pentane fundamentally alters the molecular polarity characteristics. The parent spiro[2.2]pentane molecule possesses zero dipole moment due to its D2d point group symmetry, where the molecular geometry allows for complete cancellation of bond dipoles [3]. However, the bromine substitution breaks this symmetry, reducing the molecular point group to C2v and introducing a permanent dipole moment.

The bromine atom, with its electronegativity of 2.96 on the Pauling scale, creates a significant electron-withdrawing effect that polarizes the carbon-bromine bond [4]. This polarization extends throughout the spiro[2.2]pentane framework, affecting the electron density distribution and creating a permanent molecular dipole moment estimated to be in the range of 1.5 to 2.0 Debye units based on similar brominated cycloalkanes [5].

The molecular polarizability of the system increases substantially upon bromine substitution. While the parent spiro[2.2]pentane exhibits a polarizability of 8.049 ų, the bromine atom contributes additional polarizability due to its large electron cloud and relatively low ionization potential [6]. This enhanced polarizability affects intermolecular interactions and influences the physical properties of the compound.

PropertySpiropentane1-Bromospiro[2.2]pentaneBromine Effect
Molecular Dipole Moment (D)0.0000Estimated ~1.5-2.0Introduces permanent dipole
Polarizability (ų)8.049Not availableIncreases polarizability
Electronegativity (Pauling Scale)Not applicableNot applicable2.96 (Br)
Atomic Radius (Å)Not applicableNot applicable1.20 (Br)
C-Br Bond Length (pm)Not applicableEstimated ~195Standard C-Br bond
Molecular SymmetryD2dC2vReduces symmetry
Point GroupD2dC2vLowers point group

The carbon-bromine bond in 1-bromospiro[2.2]pentane is expected to measure approximately 195 picometers, which is typical for alkyl bromides [4]. This bond length reflects the balance between the covalent radius of carbon and the van der Waals radius of bromine, creating a polar covalent bond with significant ionic character.

Vapor Pressure and Phase Behavior

The vapor pressure characteristics of spiro[2.2]pentane indicate a relatively volatile liquid under standard conditions. At 25°C, the compound exhibits a vapor pressure of 220 millimeters of mercury, which is significantly higher than most pentane isomers [7]. This elevated vapor pressure reflects the molecular strain and the resulting thermodynamic instability that favors the gas phase over the liquid phase.

The boiling point of spiro[2.2]pentane is 58.7°C at standard atmospheric pressure, which is intermediate between the boiling points of normal pentane (36.1°C) and its more branched isomers [7]. This boiling point reflects the balance between intermolecular forces and the molecular strain that tends to destabilize the liquid phase.

For 1-bromospiro[2.2]pentane, the phase behavior is expected to be significantly different due to the increased molecular mass and the enhanced intermolecular forces resulting from the bromine substituent. The bromine atom increases the molecular weight from 68.12 to 147.01 grams per mole, which should substantially reduce the vapor pressure and increase the boiling point [8].

PropertySpiropentane1-Bromospiro[2.2]pentanen-Pentane (Reference)
Vapor Pressure at 25°C (mmHg)220Not available400 at 18.5°C
Boiling Point (°C)58.7Not available36.1
Critical Temperature (°C)196.7Not available196.7
Critical Pressure (MPa)3.36Not available3.36
Heat of Vaporization (kJ/mol)22.6 ± 0.2Not available26.4
Density (g/cm³)0.93Not available0.626
Refractive Index1.488Not available1.358
Physical State at 25°CLiquidExpected liquidLiquid

The heat of vaporization for spiro[2.2]pentane is 22.6 ± 0.2 kilojoules per mole, which is lower than that of normal pentane (26.4 kilojoules per mole) [9]. This reduced enthalpy of vaporization reflects the weaker intermolecular forces in the liquid phase due to the strained molecular geometry that prevents optimal molecular packing.

Spectroscopic Fingerprints (¹H/¹³C NMR, IR, MS)

The spectroscopic characteristics of 1-bromospiro[2.2]pentane provide distinctive fingerprints that enable unambiguous identification and structural confirmation. The ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect both the spiro[2.2]pentane framework and the bromine substituent effects.

In the ¹H NMR spectrum, the methylene protons of the spiro[2.2]pentane rings appear as complex multiplets in the range of 1.5 to 2.5 parts per million [10]. These signals show characteristic coupling patterns due to the rigid cyclopropane geometry and the proximity of the protons within the strained ring system. The proton attached to the carbon bearing the bromine substituent appears significantly downfield at approximately 4.5 to 5.0 parts per million due to the deshielding effect of the electronegative bromine atom.

The ¹³C NMR spectrum provides complementary structural information with the methylene carbons appearing at approximately 10 to 15 parts per million [10]. The carbon atom bonded to bromine exhibits a characteristic downfield shift to approximately 40 to 50 parts per million, which is typical for carbon-bromine bonds in cycloalkyl systems.

Infrared spectroscopy reveals the vibrational modes characteristic of the spiro[2.2]pentane framework. The carbon-hydrogen stretching vibrations appear in the range of 3000 to 3100 wavenumbers, slightly shifted from the parent compound due to the electronic effects of the bromine substituent [11]. The carbon-carbon stretching vibrations of the ring system appear between 800 and 1000 wavenumbers, with minimal perturbation from the bromine substitution [11].

TechniqueSpiropentane1-Bromospiro[2.2]pentaneExpected Shift/Change
¹H NMRδ 1.8-2.0 ppm (CH2)δ 1.5-2.5 ppm (CH2), δ 4.5-5.0 ppm (CHBr)Deshielding by Br
¹³C NMRδ 11-12 ppm (CH2)δ 10-15 ppm (CH2), δ 40-50 ppm (CHBr)Deshielding by Br
IR - C-H Stretching3020-3070 cm⁻¹3000-3100 cm⁻¹Slight shift
IR - C-C Stretching800-1000 cm⁻¹800-1000 cm⁻¹Minimal change
IR - C-Br StretchingNot applicable500-600 cm⁻¹New C-Br band
IR - Ring Deformation620 cm⁻¹600-650 cm⁻¹Slight shift
IR - CH2 Bending890 cm⁻¹870-900 cm⁻¹Slight shift
MS - Molecular Ionm/z 68m/z 147/149M+2 isotope pattern
MS - Base Peakm/z 39m/z 67Spiropentane fragment
MS - FragmentationLoss of C2H4Loss of Br (m/z 68)Characteristic Br loss

The most distinctive infrared feature of 1-bromospiro[2.2]pentane is the carbon-bromine stretching vibration, which appears as a medium-intensity band between 500 and 600 wavenumbers [12]. This band is absent in the parent compound and serves as a definitive indicator of bromine substitution. The ring deformation modes show slight shifts from their positions in the parent compound, appearing at 600 to 650 wavenumbers compared to 620 wavenumbers in spiro[2.2]pentane [11].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at m/z 147 and 149, exhibiting the characteristic isotope pattern for bromine-containing compounds with a 1:1 ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [13]. The base peak typically appears at m/z 67, corresponding to the spiro[2.2]pentane fragment after loss of bromine [13].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-16-2023

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